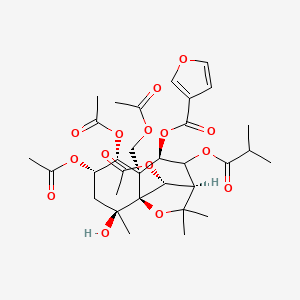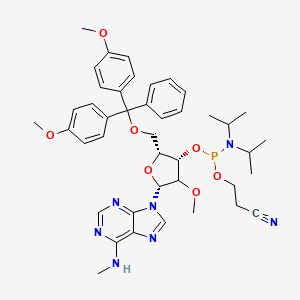
5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite is an adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is particularly significant in the field of oligonucleotide synthesis, where it is used as a building block for creating modified nucleic acids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite involves several steps. The starting material is typically adenosine, which undergoes a series of chemical modifications to introduce the desired functional groups. The key steps include:
Protection of the 5’-hydroxyl group: This is achieved by attaching a dimethoxytrityl (DMTr) group.
Methylation of the 2’-hydroxyl group: This step introduces a methyl group at the 2’-position.
Methylation of the N6 position:
Attachment of the 3’-CED phosphoramidite group: This is the final step, where the 3’-hydroxyl group is converted into a phosphoramidite group, making it suitable for incorporation into oligonucleotides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as chromatography .
化学反応の分析
Types of Reactions
5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphoramidite group into a phosphate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoramidite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and water.
Substitution: Typical reagents include nucleophiles such as alcohols and amines.
Major Products
The major products formed from these reactions include phosphorylated oligonucleotides and various substituted derivatives of the original compound .
科学的研究の応用
5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified oligonucleotides, which are essential for various biochemical studies.
Biology: The compound is used in the study of nucleic acid interactions and the development of nucleic acid-based therapeutics.
Industry: The compound is used in the production of diagnostic tools and therapeutic agents
作用機序
The mechanism of action of 5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite involves its incorporation into oligonucleotides. Once incorporated, it can influence the stability and binding properties of the nucleic acid. The compound acts as a smooth muscle vasodilator and has been shown to inhibit cancer progression by interfering with nucleic acid metabolism .
類似化合物との比較
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
Compared to these similar compounds, 5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite is unique due to its specific modifications at the 2’- and N6-positions, as well as the presence of the 3’-CED phosphoramidite group. These modifications enhance its stability and make it particularly suitable for oligonucleotide synthesis .
特性
分子式 |
C42H52N7O7P |
|---|---|
分子量 |
797.9 g/mol |
IUPAC名 |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H52N7O7P/c1-28(2)49(29(3)4)57(54-24-12-23-43)56-37-35(55-41(38(37)52-8)48-27-47-36-39(44-5)45-26-46-40(36)48)25-53-42(30-13-10-9-11-14-30,31-15-19-33(50-6)20-16-31)32-17-21-34(51-7)22-18-32/h9-11,13-22,26-29,35,37-38,41H,12,24-25H2,1-8H3,(H,44,45,46)/t35-,37+,38?,41-,57?/m1/s1 |
InChIキー |
XXRTXDUOPCNYDH-QABNSMFOSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H](O[C@H](C1OC)N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


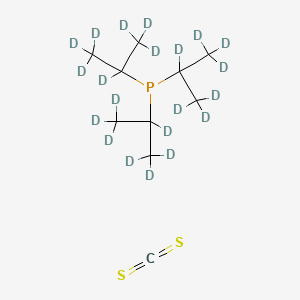
![[(1S,1'R,3'S,5R,6S,7S,9S)-3',7-diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B12395517.png)
![[Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)
![Urea, N-[4-[8-(MethylaMino)-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12395550.png)

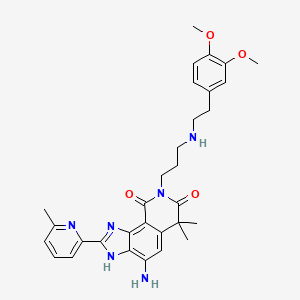
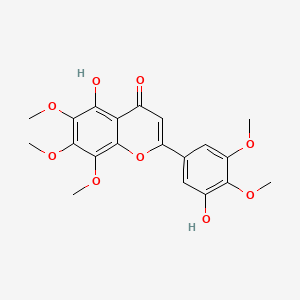
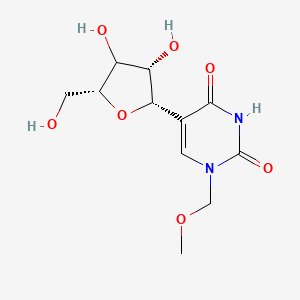

![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)
